N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine
Brand Name: Vulcanchem
CAS No.: 1643139-91-6
VCID: VC4263711
InChI: InChI=1S/C7H8F3N3/c1-12-5-3-13-6(2-4(5)11)7(8,9)10/h2-3,12H,1H3,(H2,11,13)
SMILES: CNC1=CN=C(C=C1N)C(F)(F)F
Molecular Formula: C7H8F3N3
Molecular Weight: 191.157

N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine

CAS No.: 1643139-91-6

Cat. No.: VC4263711

Molecular Formula: C7H8F3N3

Molecular Weight: 191.157

* For research use only. Not for human or veterinary use.

N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine - 1643139-91-6

Specification

CAS No. 1643139-91-6
Molecular Formula C7H8F3N3
Molecular Weight 191.157
IUPAC Name 3-N-methyl-6-(trifluoromethyl)pyridine-3,4-diamine
Standard InChI InChI=1S/C7H8F3N3/c1-12-5-3-13-6(2-4(5)11)7(8,9)10/h2-3,12H,1H3,(H2,11,13)
Standard InChI Key ZHRWOPMANBDMSZ-UHFFFAOYSA-N
SMILES CNC1=CN=C(C=C1N)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine belongs to the pyridineamine class, distinguished by its trifluoromethyl (-CF₃) and methylamino (-NHCH₃) substituents. Key properties include:

PropertyValueSource
CAS Registry Number1643139-91-6
Molecular FormulaC₇H₈F₃N₃
Molecular Weight191.15 g/mol
SMILES NotationNC1=C(NC)C=NC(C(F)(F)F)=C1
Topological Polar SA50.94 Ų
LogP (Partition Coeff.)1.7243

The compound’s planar pyridine ring facilitates π-π interactions, while the electron-withdrawing -CF₃ group enhances stability and bioavailability . The -NH₂ and -NHCH₃ groups at positions 3 and 4 enable hydrogen bonding, critical for binding to biological targets .

Spectral and Computational Data

Computational analyses predict moderate hydrophobicity (LogP = 1.72), suggesting balanced solubility in organic and aqueous media . The topological polar surface area (TPSA) of 50.94 Ų indicates moderate membrane permeability, aligning with agrochemical requirements for foliar absorption .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, patent literature suggests a multi-step approach:

  • Pyridine Functionalization: Starting with 3,4-diaminopyridine, methylamine is introduced via nucleophilic substitution at the N3 position .

  • Trifluoromethylation: Electrophilic trifluoromethylation at C6 using CF₃I or Umemoto’s reagent under palladium catalysis .

  • Purification: Column chromatography or crystallization yields the final product with ≥98% purity .

Quality Control

Commercial batches (e.g., ChemScene Cat. No. CS-0515317) adhere to stringent specifications:

ParameterSpecification
Purity≥98% (HPLC)
Storage ConditionsSealed, dry, 2–8°C
Hazard ClassificationGHS05 (Corrosion), GHS07 (Harm)

Impurities typically include unreacted intermediates or regioisomers, monitored via LC-MS .

Agrochemic Applications and Biological Activity

Mode of Action

Patents from Syngenta highlight the compound’s efficacy against Tetranychus urticae (two-spotted spider mite), a major agricultural pest . Mechanistic studies propose inhibition of mitochondrial complex III, disrupting cellular respiration . The -CF₃ group enhances binding affinity to the quinone oxidation site (Qo), while the methylamino group stabilizes interactions with hydrophobic residues .

Efficacy Data

In vivo trials demonstrate dose-dependent mortality:

Concentration (ppm)Mortality Rate (%)
1045
5082
10098

Residual activity persists for 7–10 days post-application, outperforming conventional acaricides like abamectin .

SupplierCatalog NumberPurityPrice (100 mg)
ChemSceneCS-051531798%$25
Sigma-AldrichENAH5802EA3ANot specifiedContact sales

Lot-specific QC data are accessible via batch numbers provided on labels .

Future Directions and Research Gaps

Expanding Applications

Ongoing studies explore its potential as a:

  • Pharmaceutical Intermediate: Analog synthesis for kinase inhibitors .

  • Material Science Additive: Fluorinated monomers for hydrophobic coatings .

Synthetic Optimization

Challenges remain in scaling trifluoromethylation steps efficiently. Flow chemistry and micellar catalysis are under investigation to reduce Pd catalyst loading .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator